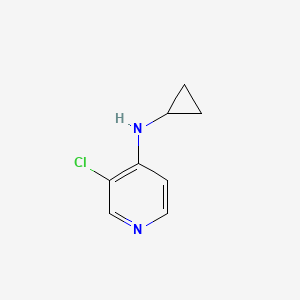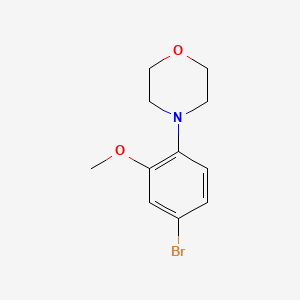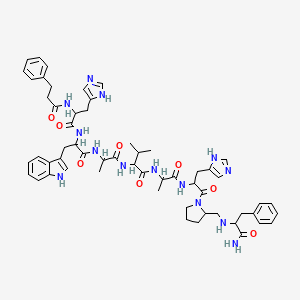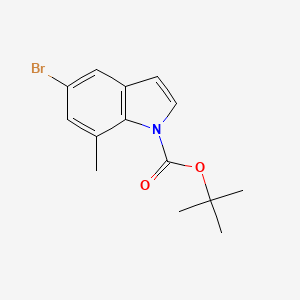![molecular formula C16H21BrN2O2Si B15124324 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include mild bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel .
Applications De Recherche Scientifique
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde include other substituted imidazoles, such as:
- 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene
These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly influence their chemical reactivity and biological activities. The unique combination of substituents in this compound makes it particularly valuable for targeted synthetic applications and research .
Propriétés
Formule moléculaire |
C16H21BrN2O2Si |
|---|---|
Poids moléculaire |
381.34 g/mol |
Nom IUPAC |
5-bromo-4-phenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19-14(11-20)18-15(16(19)17)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
Clé InChI |
FQZMZGWHSWQXMH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C(=NC(=C1Br)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
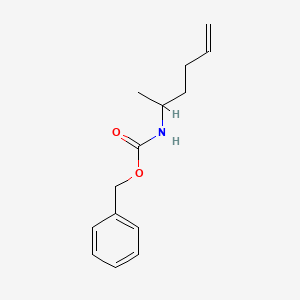
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
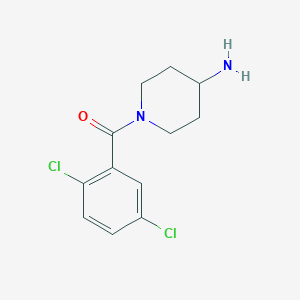
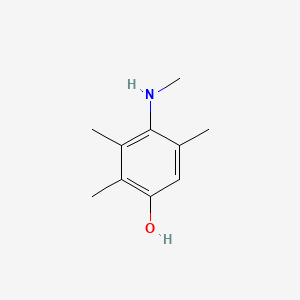

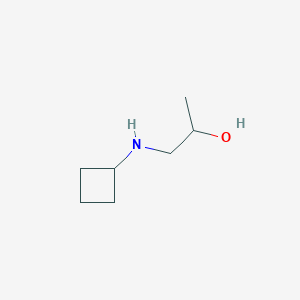
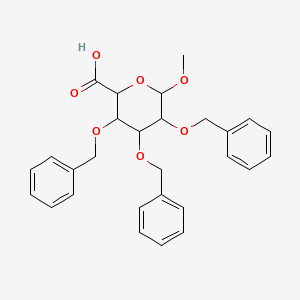
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

